(2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
(2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a chemical compound with the molecular formula C19H23NO and a molecular weight of 281.4 g/mol. This compound is characterized by its unique structure, which includes a diphenyl-ethyl group attached to a tetrahydro-furan-2-ylmethyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:
Benzene Derivatives Preparation: The synthesis starts with the preparation of benzene derivatives, which are then subjected to various chemical reactions to introduce the necessary functional groups.
Formation of Tetrahydro-furan-2-ylmethyl-amine: The tetrahydro-furan-2-ylmethyl-amine moiety is synthesized through a series of reactions involving furan derivatives and amine compounds.
Coupling Reaction: The final step involves the coupling of the diphenyl-ethyl group with the tetrahydro-furan-2-ylmethyl-amine moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis systems are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation typically results in the formation of corresponding ketones or carboxylic acids.
Reduction Products: Reduction reactions yield corresponding amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
(2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique in its structure and properties compared to similar compounds. Some similar compounds include:
2,2-Diphenyl-ethylamine: This compound lacks the tetrahydro-furan-2-ylmethyl group.
Tetrahydro-furan-2-ylmethyl-amine: This compound lacks the diphenyl-ethyl group.
Other Diphenyl-ethyl Derivatives: These compounds may have different substituents or functional groups attached to the diphenyl-ethyl moiety.
The uniqueness of this compound lies in its combination of the diphenyl-ethyl and tetrahydro-furan-2-ylmethyl groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2,2-diphenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-8-16(9-4-1)19(17-10-5-2-6-11-17)15-20-14-18-12-7-13-21-18/h1-6,8-11,18-20H,7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYGZRURHRYWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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